
5-(3-氯苯基)-3H-1,3,4-恶二唑-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. Oxadiazoles, for example, are known to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions . The specific reactions that “5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one” can undergo would depend on its molecular structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental measurements . Computational methods can also be used to predict these properties based on the compound’s molecular structure .科学研究应用
Anticonvulsant Activity
TP-315: has been investigated for its anticonvulsant properties. In recent studies, it demonstrated activity against maximal electroshock-induced seizures (MES) and the 6Hz test in mice. These effects are attributed to its action on voltage-gated sodium channels. Given the prevalence of epilepsy and the limitations of existing antiepileptic drugs, compounds like TP-315 offer potential therapeutic options .
Blood-Brain Barrier Permeability
The PAMPA (parallel artificial membrane permeability assay) and BBB (blood–brain barrier) tests have been used to assess the permeability of TP-315 across the blood-brain barrier. Understanding its ability to cross this barrier is crucial for drug development, especially for central nervous system disorders .
Toxicological and Pharmacological Profile
Previous studies have highlighted the favorable toxicological and pharmacological profile of TP-315 . Investigating its safety during chronic administration is essential for potential clinical use .
Synthesis and Derivatives
TP-315: belongs to the class of 1,2,4-triazole-3-thiones. Researchers have synthesized various derivatives with modifications to the 1,3,4-thiadiazole ring, exploring their antiviral activity and other properties .
Chemical Synthesis
Starting from 4-chlorobenzoic acid, a six-step synthesis yields 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives , including 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (precursor to TP-315 ) .
Chemical Reagents and Intermediates
5-(3-Chlorophenyl)-1H-tetrazole: , a related compound, is available as a chemical reagent. It finds applications in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
5-(3-chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHVMBKWFKRQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B2559667.png)

![2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2559670.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)
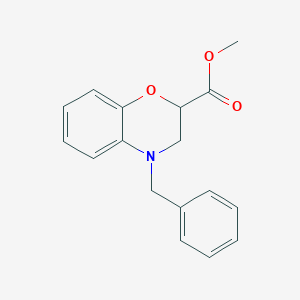
![Spiro[3.5]nonane-7-sulfonyl chloride](/img/structure/B2559674.png)
![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)
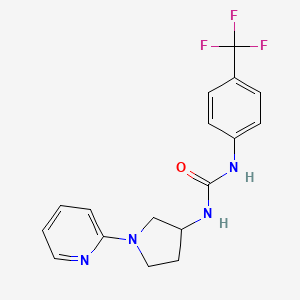
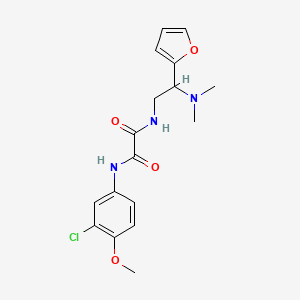
![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559684.png)
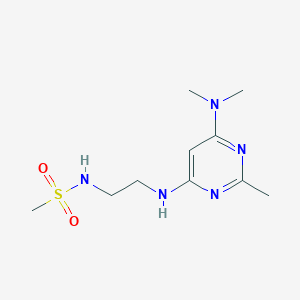
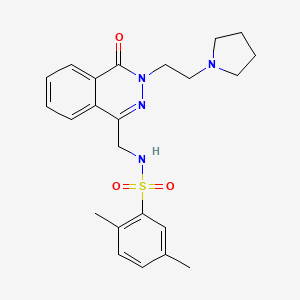
![2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2559688.png)